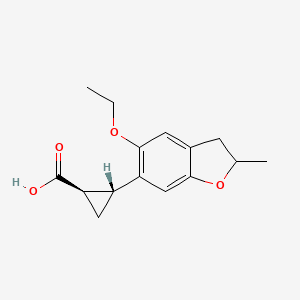

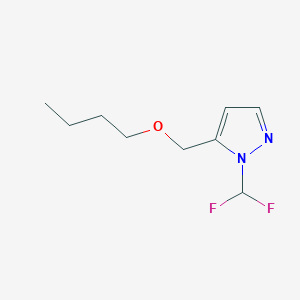

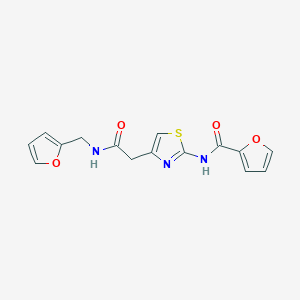

![molecular formula C16H13FN2O3S2 B2508421 4-(ethylsulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide CAS No. 886915-35-1](/img/structure/B2508421.png)

4-(ethylsulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 4-(ethylsulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide is a chemical entity that appears to be related to various synthesized benzamide derivatives with potential biological activities. While the specific compound is not directly mentioned in the provided papers, the synthesis and properties of similar compounds have been studied, which can give insights into the chemical behavior and potential applications of the compound .

Synthesis Analysis

The synthesis of related compounds involves several steps, including acylation, cyclization, and substitution reactions. For instance, the synthesis of 2-fluoro-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide was achieved through N-acylation followed by a microwave-assisted Fries rearrangement under catalyst- and solvent-free conditions . Similarly, the synthesis of 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid, an intermediate of amisulpride, involved methylation, thiocyanation, ethylation, and oxidation steps . These methods could potentially be adapted for the synthesis of this compound by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often confirmed using techniques such as X-ray crystallography, IR spectroscopy, NMR, and mass spectrometry. For example, the structure of a related compound was confirmed through crystallographic analysis, which also provided insights into the intermolecular interactions and energy frameworks . These techniques would be essential in determining the precise molecular structure of this compound and understanding its conformational properties.

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, including cyclocondensation and selective acylation, as seen in the synthesis of [1,3,4]thiadiazolo[3,2-a]quinazolin-5-one derivatives . The presence of functional groups such as the ethylsulfonyl moiety and the fluorobenzothiazole could influence the reactivity of the compound, leading to specific reactions that can be exploited for further chemical modifications or for enhancing biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like methylsulfonyl groups can affect these properties, as seen in the study of Class III antiarrhythmic activity of substituted 4-[(methylsulfonyl)amino]benzamides . Understanding these properties is crucial for the development of pharmaceutical applications and for predicting the behavior of the compound under different conditions.

Aplicaciones Científicas De Investigación

Cardiac Electrophysiological Activity

Research has demonstrated the potential of compounds structurally related to "4-(ethylsulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide" in the area of cardiac electrophysiological activity. Specifically, compounds with similar sulfonyl and fluorobenzothiazole components have shown potency in in vitro assays related to Purkinje fiber activity, indicating their relevance as selective class III agents with potential applications in treating reentrant arrhythmias (Morgan et al., 1990).

Antimicrobial Activity

The antimicrobial properties of fluorobenzothiazole derivatives, including those similar to "this compound," have been explored, revealing their effectiveness against various microbial strains. This highlights their potential in the development of new antimicrobial agents (Jagtap et al., 2010).

Antimalarial and COVID-19 Potential

A study on sulfonamide derivatives, closely related to the chemical structure of interest, has shown promising antimalarial activity and potential applicability in COVID-19 drug discovery. These compounds exhibited significant in vitro antimalarial activity and were further investigated for their binding efficiency against COVID-19 related proteins, indicating their potential in antimalarial and antiviral therapeutics (Fahim & Ismael, 2021).

Synthetic Applications

Research on the synthetic applications of similar sulfonamide and fluorobenzothiazole compounds has been conducted, demonstrating their utility in creating a variety of biologically active molecules. These compounds serve as key intermediates in the synthesis of derivatives with potential applications in various therapeutic areas (He et al., 2015).

Antimicrobial and Antifungal Action

Derivatives of sulfonyl-substituted nitrogen-containing heterocyclic systems, akin to "this compound," have been synthesized and tested for their antimicrobial and antifungal properties. This research contributes to the identification of new compounds with significant biological activity, suitable for further pharmacological development (Sych et al., 2019).

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

Compounds with a benzo[d]thiazol-2-yl structure have been used in the development of fluorescent probes for selectively sensing certain analytes .

Biochemical Pathways

Compounds with a benzo[d]thiazol-2-yl structure have been used in the development of semiconductors for plastic electronics .

Action Environment

The environment can influence the action of compounds. For example, the solvent effect on the hydrogen bond dynamical process has been analyzed theoretically for compounds with a benzo[d]thiazol-2-yl structure .

Propiedades

IUPAC Name |

4-ethylsulfonyl-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13FN2O3S2/c1-2-24(21,22)11-8-6-10(7-9-11)15(20)19-16-18-14-12(17)4-3-5-13(14)23-16/h3-9H,2H2,1H3,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLGSZSXCDRWCRF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(C=CC=C3S2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13FN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

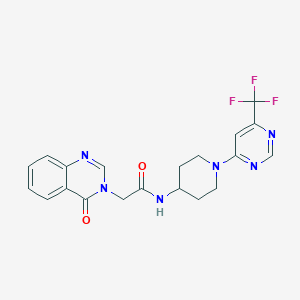

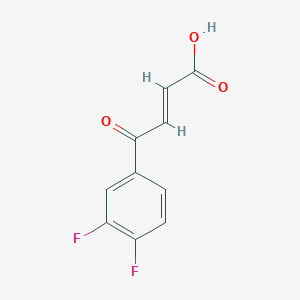

![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B2508351.png)

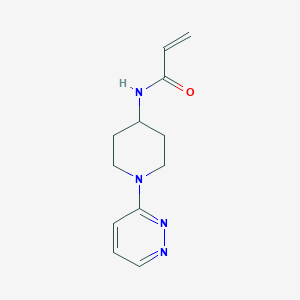

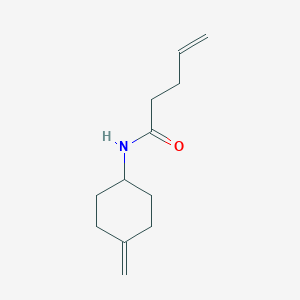

![N-{(E)-[1-(4-bromophenyl)-1H-pyrrol-3-yl]methylidene}-3,4-dichloroaniline](/img/structure/B2508353.png)

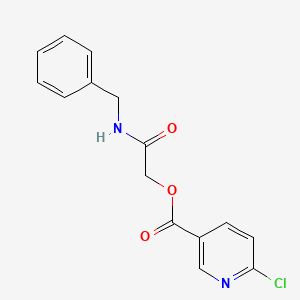

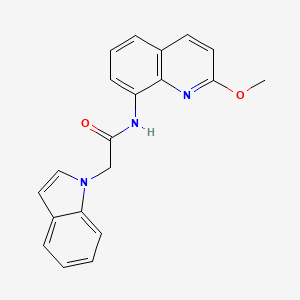

![N-isopropyl-2-[(8-oxo-7-phenyl-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio]acetamide](/img/structure/B2508354.png)

![1-[2-Benzyl-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-yl]piperidine](/img/structure/B2508356.png)

![5-Thien-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2508358.png)